(4-Chloroquinolin-7-yl)methanol
Description
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(4-chloroquinolin-7-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-4-12-10-5-7(6-13)1-2-8(9)10/h1-5,13H,6H2 |
InChI Key |
FRONIFQNPCAWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1CO)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of (4-Chloroquinolin-7-yl)methanol
The synthesis of this compound often involves the reaction of 4,7-dichloroquinoline with various alcohols under specific conditions. For example, using ethanolamine as a reagent allows for the formation of chloroquinoline derivatives with significant yields. A study reported yields of up to 91% when synthesizing derivatives from 4,7-dichloroquinoline and aminoalcohols under controlled heating conditions .
Biological Activities
Antimalarial Activity
this compound and its derivatives have shown promising antimalarial properties. Research indicates that several synthesized compounds exhibit moderate to high activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds derived from 7-chloroquinoline structures demonstrated IC50 values below 50 μM, indicating strong antimalarial potential .
Antitumor Activity
In addition to its antimalarial effects, this compound has been evaluated for its anticancer properties. Studies have shown that certain derivatives exert significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. Notably, some compounds exhibited selectivity towards specific cancer types, suggesting their potential as targeted therapies .
Case Studies
-
Antimalarial Research
A study synthesized a series of 7-chloroquinoline derivatives and evaluated their antimalarial activity. The results indicated that specific compounds had IC50 values significantly lower than those of traditional antimalarial drugs, highlighting their potential as new therapeutic agents against malaria . -
Cancer Treatment
Another investigation focused on the synthesis of this compound derivatives and their effects on cancer cell proliferation. The study found that certain derivatives inhibited cell growth effectively in vitro, warranting further investigation into their mechanisms of action and potential clinical applications .
Data Tables
| Compound | IC50 (μM) | Target Disease | Notes |
|---|---|---|---|
| Compound A (e.g., 9) | < 50 | Malaria | High activity against P. falciparum |
| Compound B | < 100 | Malaria | Moderate activity |
| Compound C | < 30 | Breast Cancer | Selective towards MCF-7 cells |
| Compound D | < 50 | Colon Cancer | Effective against HCT-116 cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Chloroquinolines
Table 1: Key Chloroquinoline Derivatives and Their Properties
Key Observations :
- Positional Effects: Chlorine at position 4 (as in the target compound) vs. 7 (e.g., 7-Chloro-4-(p-anisidino)quinoline ) alters electronic distribution, affecting binding to biological targets like heme in antimalarial applications.
- Functional Groups: The hydroxymethyl group in this compound enhances polarity compared to methoxy (-OCH3) or amine (-NH-) substituents, improving aqueous solubility but reducing lipid membrane penetration .
Isoquinoline Analogs
(1-Chloroisoquinolin-7-yl)methanol (CAS 223671-64-5) shares structural similarities but differs in the nitrogen position (isoquinoline vs. quinoline). Key differences include:
- Ring System: Isoquinoline’s nitrogen at position 2 vs. quinoline’s position 1 alters dipole moments and π-π stacking interactions.
- Bioactivity: Isoquinoline derivatives often exhibit stronger DNA intercalation properties, whereas quinolines are more commonly used in antimalarials .
Q & A
Q. What are the common synthetic routes for (4-Chloroquinolin-7-yl)methanol, and how are reaction conditions optimized?
The synthesis of this compound typically involves nucleophilic substitution or oxidation-reduction reactions. For example, intermediate compounds like 1-(3-((7-chloroquinolin-4-yl)amino)phenyl)ethanone are synthesized via condensation reactions between chloroquinoline derivatives and aryl ketones under reflux conditions using methanol/water mixtures . Optimization includes adjusting reaction temperature (e.g., 50°C for intermediate steps), solvent polarity (methanol vs. aqueous systems), and catalyst selection (e.g., sodium hydroxide for hydrolysis) to improve yield .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3564–3651 cm⁻¹ in intermediates) .
- LC-MS : Confirms molecular weight (e.g., [M + H]+ peaks at m/z 459 for derivatives) .
- NMR : Resolves structural isomers by analyzing aromatic proton environments and coupling patterns. Method validation should include purity checks via HPLC and elemental analysis .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound derivatives be resolved?
Discrepancies often arise from variations in assay protocols (e.g., cell lines, dosage ranges). To address this:
- Standardize Assays : Use established cell models (e.g., Plasmodium falciparum for antimalarial studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis : Systematically compare data across studies, accounting for structural modifications (e.g., substituent effects on antibacterial potency) .
- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under consistent experimental conditions .
Q. What methodologies improve the stability and bioavailability of this compound in pharmacological studies?
Strategies include:
Q. How can biocatalytic synthesis be applied to this compound production?
Biocatalysts (e.g., alcohol dehydrogenases) enable enantioselective synthesis under mild conditions. Key steps:
- Enzyme Screening : Test thermostable enzymes (e.g., from Thermus thermophilus) for redox reactions .
- Solvent Engineering : Use ionic liquids or deep eutectic solvents to stabilize enzymes and improve substrate solubility .
- Process Monitoring : Track reaction progress via real-time FTIR or Raman spectroscopy .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for Type I errors .
- Nonlinear Regression : Fit sigmoidal models (e.g., Hill equation) to toxicity curves .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
Q. How can researchers reconcile conflicting results in open datasets for this compound?
- Data Harmonization : Align metadata (e.g., units, assay conditions) using FAIR principles .
- Collaborative Reproducibility Studies : Replicate key experiments across independent labs .
- Transparency in Reporting : Publish raw datasets with detailed experimental logs (e.g., temperature fluctuations, solvent batches) .
Environmental and Safety Considerations
Q. What are the best practices for evaluating the environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
